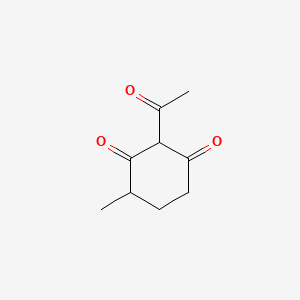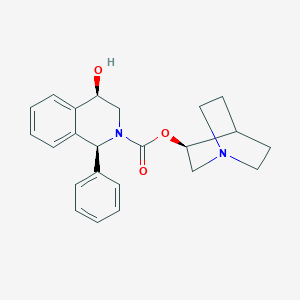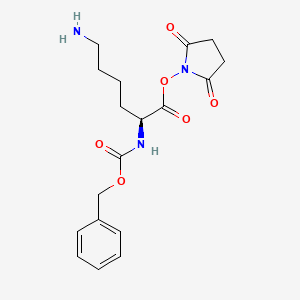
Na,N-epsilon-di-cbz-L-lysine N-hydroxysu ccinimide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Na,N-epsilon-di-cbz-L-lysine N-hydroxysuccinimide is a compound used primarily in the field of organic synthesis and biochemistry. It is known for its role in peptide synthesis, where it acts as a coupling reagent. The compound is characterized by the presence of carbobenzoxy (cbz) protecting groups on the lysine residue, which help in preventing unwanted side reactions during synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Na,N-epsilon-di-cbz-L-lysine N-hydroxysuccinimide typically involves the protection of the lysine amino group with carbobenzoxy (cbz) groups. The process begins with the reaction of L-lysine with carbobenzoxy chloride in the presence of a base to form Na,N-epsilon-di-cbz-L-lysine. This intermediate is then reacted with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods: Industrial production of Na,N-epsilon-di-cbz-L-lysine N-hydroxysuccinimide follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions: Na,N-epsilon-di-cbz-L-lysine N-hydroxysuccinimide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, such as CBZ-L-oxylysine.
Reduction: Reduction reactions can convert the compound into different lysine derivatives.
Substitution: The cbz protecting groups can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include L-amino acid oxidase and other enzymatic oxidants.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include various protected lysine derivatives, which are useful intermediates in peptide synthesis and other organic syntheses .
科学的研究の応用
Na,N-epsilon-di-cbz-L-lysine N-hydroxysuccinimide has a wide range of applications in scientific research:
Chemistry: It is used as a coupling reagent in peptide synthesis, facilitating the formation of peptide bonds.
Biology: The compound is used in the modification of proteins and peptides, aiding in the study of protein structure and function.
Medicine: It is employed in the synthesis of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of various biochemical reagents and intermediates
作用機序
The mechanism of action of Na,N-epsilon-di-cbz-L-lysine N-hydroxysuccinimide involves the activation of carboxyl groups, facilitating the formation of peptide bonds. The N-hydroxysuccinimide moiety acts as a leaving group, making the carboxyl group more reactive towards nucleophiles like amines. This results in the efficient coupling of amino acids to form peptides .
類似化合物との比較
N-epsilon-CBZ-L-lysine: Similar in structure but lacks the N-hydroxysuccinimide moiety.
N-epsilon-T-boc-L-lysine: Contains tert-butoxycarbonyl (boc) protecting groups instead of cbz
Uniqueness: Na,N-epsilon-di-cbz-L-lysine N-hydroxysuccinimide is unique due to its dual protecting groups and the presence of the N-hydroxysuccinimide moiety, which enhances its reactivity and utility in peptide synthesis. This makes it a valuable reagent in the synthesis of complex peptides and proteins .
特性
分子式 |
C18H23N3O6 |
|---|---|
分子量 |
377.4 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C18H23N3O6/c19-11-5-4-8-14(17(24)27-21-15(22)9-10-16(21)23)20-18(25)26-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12,19H2,(H,20,25)/t14-/m0/s1 |
InChIキー |
NJBVAHRKBNAVFV-AWEZNQCLSA-N |
異性体SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@H](CCCCN)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13839038.png)
amine Hydrochloride](/img/structure/B13839039.png)
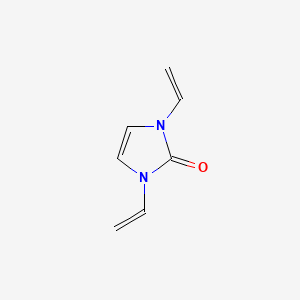
![7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III](/img/structure/B13839046.png)
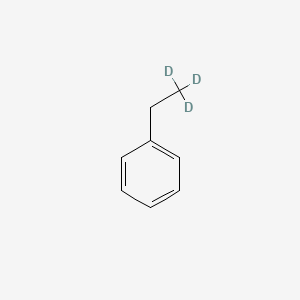
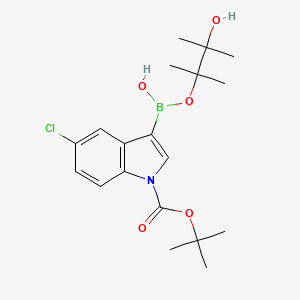

![3,3'-Azanediylbis(1-(3,5-dimethylphenoxy)propan-2-ol) Hydrochloride; Bis[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]amine Hydrochloride](/img/structure/B13839059.png)
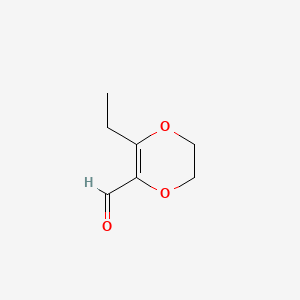
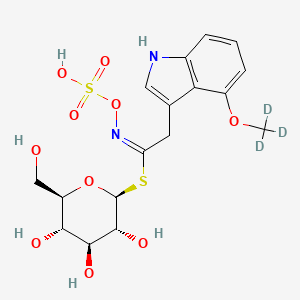
![(2S)-2-amino-3-[hydroxy-[(2R)-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxy-3-icosoxypropoxy]phosphoryl]oxypropanoic acid](/img/structure/B13839066.png)

